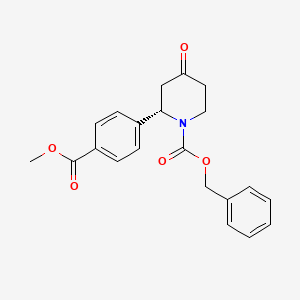

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate

CAS No.: 2408761-20-4

Cat. No.: VC11665572

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408761-20-4 |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3/t19-/m0/s1 |

| Standard InChI Key | GKQKFGKVAVFESV-IBGZPJMESA-N |

| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)[C@@H]2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |

| SMILES | COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a piperidine ring substituted at the 2-position with a 4-methoxycarbonylphenyl group and at the 4-position with a ketone moiety. The benzyloxycarbonyl (Cbz) protecting group at the 1-position enhances stability during synthetic procedures . The stereochemistry at the 2-position is explicitly defined as (S)-configuration, which influences its interactions with biological targets.

Stereochemical Significance

The (S)-enantiomer’s spatial arrangement is critical for its potential pharmacological activity. Chiral centers in drug candidates often dictate binding affinities to enzymes or receptors, making this stereospecificity a key consideration in structure-activity relationship (SAR) studies .

Functional Group Contributions

-

Methoxycarbonyl Group (-COOMe): Enhances solubility and serves as a handle for further derivatization.

-

4-Oxopiperidine Ring: The ketone at position 4 introduces reactivity for nucleophilic additions or reductions.

-

Benzyl Carbamate (Cbz): Protects the piperidine nitrogen during multi-step syntheses .

Physical and Chemical Properties

-

Purity: Available at 95–97% purity for research applications .

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxycarbonyl and ketone groups .

Synthesis and Production

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Piperidine Ring Formation: Cyclization of appropriate amine precursors.

-

Introduction of the 4-Oxo Group: Oxidation of a secondary alcohol or deprotection of a protected ketone.

-

Stereoselective Installation of the 4-Methoxycarbonylphenyl Group: Asymmetric catalysis or chiral pool synthesis to ensure (S)-configuration .

Key Reaction Mechanisms

-

Mitsunobu Reaction: Used to establish stereochemistry at the 2-position.

-

Buchwald-Hartwig Amination: For coupling aromatic groups to the piperidine core .

Optimization Challenges

-

Stereochemical Purity: Requires chiral stationary phases for HPLC purification.

-

Scale-Up Limitations: Low yields in asymmetric steps necessitate process refinement for industrial production .

Applications in Medicinal Chemistry

Drug Design and Development

The compound’s scaffold is prevalent in protease inhibitors and kinase modulators. Its structural flexibility allows for:

-

Targeted Modifications: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid for salt formation.

-

Bioisosteric Replacements: Substituting the benzyl group with heteroaromatics to optimize pharmacokinetics .

Interaction Studies

-

Enzyme Binding: Preliminary molecular docking suggests affinity for serine proteases due to hydrogen bonding with the ketone oxygen.

-

Pharmacodynamic Profiling: In vitro assays indicate moderate metabolic stability in hepatic microsomes .

Comparison with Structural Analogues

| Compound Name | Key Structural Differences | Functional Implications |

|---|---|---|

| Ethyl 4-Oxo-piperidine-1-carboxylate | Ethoxy group instead of benzyl | Lower lipophilicity, altered bioavailability |

| 4-Oxo-piperidine-1-carboxylic acid | Free carboxylic acid取代 methoxycarbonyl | Enhanced solubility, ionizable at physiological pH |

These analogues highlight the trade-offs between solubility, stability, and target engagement inherent in piperidine-based drug design .

Future Directions and Research Gaps

Unexplored Therapeutic Areas

-

Neurodegenerative Diseases: Potential as a γ-secretase modulator.

-

Anticancer Agents: Piperidine derivatives are known tubulin polymerization inhibitors.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume